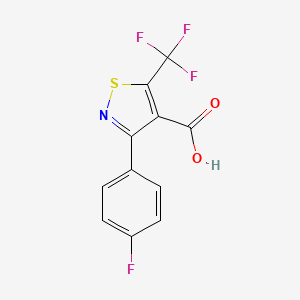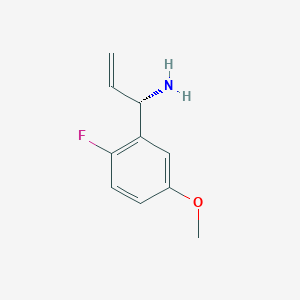
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the thiophene ring, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene typically involves the following steps:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to attach the phenyl group to the thiophene ring. The reaction involves the use of phenylboronic acid and a palladium catalyst in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Phenylboronic Acid: Used in Suzuki-Miyaura coupling.
Thionyl Chloride: Used for chlorination.
Hydrogen Peroxide: Used for oxidation.
Lithium Aluminum Hydride: Used for reduction.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Thiophenes: Resulting from reduction reactions.
Scientific Research Applications
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop semiconducting materials. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenylthiophene: Lacks the chlorine atom on the phenyl ring.
3-Chloro-2-(4-bromophenyl)-5-phenylthiophene: Has the bromine and chlorine atoms swapped.
2-Phenylthiophene: Lacks both bromine and chlorine atoms.
Uniqueness
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene is unique due to the specific arrangement of bromine, chlorine, and phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and properties.
Properties
Molecular Formula |
C16H10BrClS |
|---|---|
Molecular Weight |
349.7 g/mol |
IUPAC Name |
3-bromo-2-(4-chlorophenyl)-5-phenylthiophene |
InChI |
InChI=1S/C16H10BrClS/c17-14-10-15(11-4-2-1-3-5-11)19-16(14)12-6-8-13(18)9-7-12/h1-10H |
InChI Key |
QNRMUNYQVHZAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
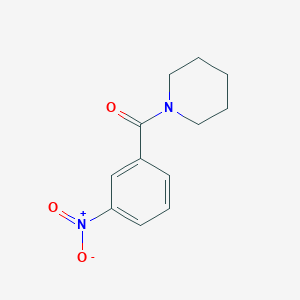
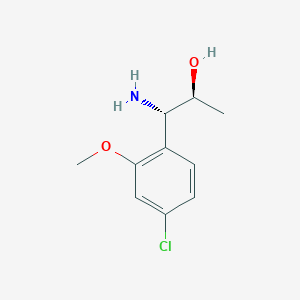

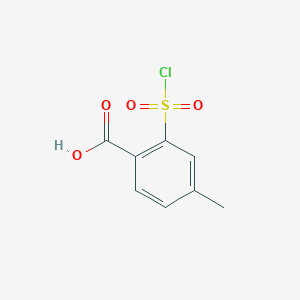
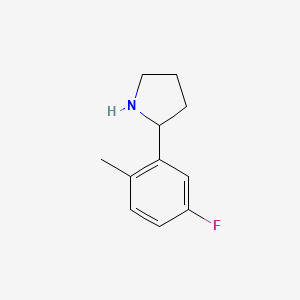
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)
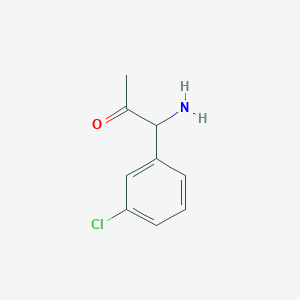

![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
